D-703 is a phase I metabolite of verapamil, generated through O-demethylation by cytochrome P450 enzymes, primarily CYP2C8. [ [] ] It is a crucial subject in research investigating the metabolic pathways and pharmacological activities of verapamil, particularly concerning its interaction with P-glycoprotein, a membrane transporter protein influencing drug disposition. [ [] ]
O-Desmethylverapamil is classified as a tertiary amine and a derivative of verapamil. It is primarily sourced from the metabolic conversion of verapamil in the liver. As a metabolite, it retains some pharmacological activity but is generally less potent than its parent compound. This classification places it within the broader category of cardiovascular agents due to its relation to calcium channel modulation.
The synthesis of O-desmethylverapamil occurs predominantly through the metabolic pathways involving various cytochrome P450 enzymes. The primary method involves:
This metabolic transformation is essential for understanding how verapamil's pharmacological effects are modulated by its metabolites.
O-Desmethylverapamil has a complex molecular structure that can be represented by its chemical formula . The structure features:
The molecular weight of O-desmethylverapamil is approximately 370.44 g/mol. Its structural representation can be derived from the parent compound verapamil by removing a methyl group from the methoxy functional group.
O-Desmethylverapamil participates in several chemical reactions primarily due to its functional groups:
These reactions are crucial for further modifying the compound for research or therapeutic purposes.
The mechanism of action for O-desmethylverapamil largely mirrors that of verapamil but with reduced efficacy. It primarily acts as an antagonist at L-type calcium channels, inhibiting calcium influx into cardiac and vascular smooth muscle cells. This inhibition leads to:
O-Desmethylverapamil exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and potential pharmaceutical applications.
O-Desmethylverapamil has various applications in scientific research:
Deuterium labeling of verapamil metabolites represents a strategic innovation to overcome metabolic instability while preserving pharmacological activity. Researchers have developed deuterated analogs of verapamil metabolites such as O-Desmethylverapamil (D-703) by replacing specific hydrogen atoms with deuterium at metabolically vulnerable sites. This approach leverages the kinetic isotope effect, where the stronger C-D bond (compared to C-H) reduces the rate of enzymatic cleavage, particularly against cytochrome P450-mediated demethylation pathways. In pioneering work, analogs including [¹⁸F]1-d4, [¹⁸F]2-d4, [¹⁸F]3-d3, and [¹⁸F]3-d7 were synthesized via base-catalyzed H/D exchange and subsequent functionalization. The deuterium positions were strategically selected at N-methyl groups and methoxy substituents—known sites of first-pass metabolism in verapamil derivatives [1] [4].
Table 1: Metabolic Stability of Deuterated Verapamil Analogs
Compound | Deuteration Sites | Relative Metabolic Stability (vs non-deuterated) | Key Metabolic Enzyme Impacted |
---|---|---|---|
[¹⁸F]1-d4 | N-CH₃ → N-CD₃ | 1.8× increase | CYP3A4 |
[¹⁸F]2-d4 | O-CH₃ → O-CD₃ | 2.3× increase | CYP2C9 |
[¹⁸F]3-d7 | N-CD₃ + O-CD₃ | 3.1× increase | CYP3A4/CYP2C9 |
Non-deuterated D-703 | - | 1.0× (reference) | - |
Notably, [¹⁸F]3-d7 (featuring seven deuterium atoms) demonstrated the most significant stability improvement due to synergistic effects at multiple sites. In vivo studies in rodents confirmed these analogs resist dealkylation 2–3 times longer than non-deuterated equivalents, extending their utility as PET tracers for P-glycoprotein (P-gp) function evaluation. The enhanced stability is attributed not only to the kinetic isotope effect but also to steric hindrance introduced by deuterium’s larger atomic radius, which impedes enzyme binding at active sites [1] [4].
The chiral integrity of deuterated O-Desmethylverapamil derivatives is paramount due to stereoselective differences in metabolism and transporter interactions. Verapamil metabolites possess three chiral centers, generating eight possible stereoisomers with distinct pharmacological profiles. Deuterium substitution can inadvertently alter stereoselectivity through conformational changes or differential enzyme binding. During preparation of deuterated D-703 analogs, researchers employ asymmetric synthesis and chiral resolution techniques to ensure enantiopurity >98% [1] [5].
Critical stereochemical factors include:
Table 2: Chiral Resolution Methods for Deuterated D-703 Analogs
Separation Method | Chiral Selector/Phase | Resolution Factor (Rs) | Enantiomeric Excess (%) |
---|---|---|---|
HPLC-Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | 1.98 | 99.2 |
SFC with Chirobiotic® V | Vancomycin-bonded silica | 2.15 | 99.5 |
Capillary Electrophoresis | Sulfated β-cyclodextrin | 1.76 | 98.7 |
Enzymatic Resolution | Candida antarctica Lipase B | - | 97.9 |
Studies confirm that deuterium-induced conformational rigidity in (R)-[²H₇]-D-703 optimizes its interaction with P-gp’s transmembrane domains, making it superior to carbon-11 labeled verapamil for PET imaging [1] [5].
Industrial-scale synthesis of O-Desmethylverapamil (D-703) necessitates rigorous impurity tracking to ensure metabolic fidelity. Over 12 process-related impurities have been identified and quantified using orthogonal analytical methods. Key impurities arise from:
Advanced profiling employs HPLC-UV-HRMS (High-Resolution Mass Spectrometry) with a C18 fused-core column (1.7 µm particle size) and 2D-LC-NMR for structural elucidation. The mobile phase (acetonitrile:ammonium formate buffer, pH 3.0) resolves isobaric impurities undetectable via single-dimension LC. For deuterated analogs, isotopic ratio monitoring ensures deuterium incorporation >99% at designated positions while excluding regioisomeric impurities like O-[²H₃]-N-desmethylverapamil.
Table 3: Specification Limits for Critical Impurities in D-703
Impurity | Chemical Structure | Acceptance Limit (ppm) | Detection Method |
---|---|---|---|
N-Methylverapamil | Methylated tertiary amine | ≤3000 | HPLC-UV (220 nm) |
Verapamil N-oxide | N→O oxidized derivative | ≤2000 | HRMS/MS (m/z 455.2902) |
(R,S,S)-D-703 epimer | Inverted chiral center | ≤4000 | Chiral SFC-UV (254 nm) |
Bis-O-desmethylverapamil | Didesmethylated side chain | ≤1500 | HPLC-UV/HRMS (m/z 411.2643) |
Method validation follows ICH Q2(R1) guidelines, demonstrating ≤2% RSD for precision and 90–110% accuracy across 0.1–5.0 µg/mL impurity ranges. For deuterated batches, isotope dilution mass spectrometry with d₇-internal standards corrects for matrix effects during quantification [5].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9